molecular formula C24H19Br2N B12580867 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- CAS No. 198027-67-7

1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl-

Cat. No.: B12580867
CAS No.: 198027-67-7
M. Wt: 481.2 g/mol
InChI Key: WIKBXSQPOOJQEO-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrrole ring substituted with bromine and phenyl groups, making it a significant molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- involves several steps, typically starting with the formation of the pyrrole ring. The bromination of the pyrrole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the 2-bromoethyl group is usually carried out through a substitution reaction using an appropriate alkylating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- involves its interaction with various molecular targets. The bromine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1H-Pyrrole, 3-bromo-4-(2-bromoethyl)-1,2,5-triphenyl- can be compared with other similar compounds such as:

Properties

CAS No.

198027-67-7

Molecular Formula

C24H19Br2N

Molecular Weight

481.2 g/mol

IUPAC Name

3-bromo-4-(2-bromoethyl)-1,2,5-triphenylpyrrole

InChI

InChI=1S/C24H19Br2N/c25-17-16-21-22(26)24(19-12-6-2-7-13-19)27(20-14-8-3-9-15-20)23(21)18-10-4-1-5-11-18/h1-15H,16-17H2

InChI Key

WIKBXSQPOOJQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)Br)CCBr

Origin of Product

United States

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